2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide
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Overview
Description
2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide is a synthetic organic compound that features a benzamide core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 2-methylhydrazine with an appropriate diketone under acidic conditions.
Synthesis of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the pyrazole and furan rings: This step involves the use of a coupling reagent such as palladium-catalyzed Suzuki-Miyaura coupling to link the pyrazole and furan rings.
Formation of the benzamide: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions of furan and pyrazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide would depend on its specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide: shares similarities with other benzamide derivatives and compounds containing furan and pyrazole rings.
This compound: can be compared to compounds like 2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]aniline and 2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]phenol.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-5-3-4-6-14(12)17(21)18-11-13-7-8-16(22-13)15-9-10-19-20(15)2/h3-10H,11H2,1-2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSFKMFWUYXMJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=CC=NN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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